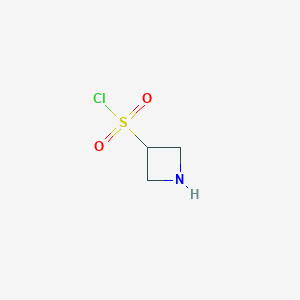

3-azEtidinesulfonyl chloride

Description

Strategies for the Construction of the Azetidine (B1206935) Ring System Relevant to 3-Substitution

The inherent ring strain of azetidines makes their synthesis challenging, often competing with the formation of more stable five-membered rings (pyrrolidines). unifiedpatents.com Nevertheless, a variety of reliable methods have been developed to construct the azetidine core, with particular relevance to derivatives functionalized at the 3-position.

Intramolecular cyclization is a cornerstone of azetidine synthesis. A common and effective method involves the cyclization of a pre-formed linear precursor containing a nitrogen nucleophile and a suitable leaving group. For instance, the treatment of γ-amino alcohols with tosyl chloride can lead to the formation of 1,2,3-trisubstituted azetidines via microwave-promoted intramolecular cyclization. rsc.org Similarly, the reaction of 1,3-propanediols can be converted into 1,3-disubstituted azetidines through the in situ generation of bis-triflates followed by alkylation of a primary amine. organic-chemistry.org The choice of leaving group is critical, with triflates often showing higher reactivity than tosylates. unifiedpatents.com

[2+2] cycloaddition reactions, particularly the aza-Paternò-Büchi reaction between imines and alkenes, offer a direct route to the azetidine skeleton. chemicalbook.com Visible-light-mediated photocycloadditions have emerged as a mild and general protocol for synthesizing highly functionalized azetidines. chemicalbook.com Furthermore, [3+1] cycloaddition reactions, for example between azomethine ylides and isocyanides, have been developed, though they are sometimes limited by the reactivity of the components. rsc.org

A summary of representative cyclization and cycloaddition starting materials is presented below.

| Starting Material Type | Reaction | Product Type | Reference |

| γ-Amino Alcohols | Intramolecular Cyclization | 1,2,3-Trisubstituted Azetidines | rsc.org |

| 2-Substituted-1,3-propanediols | One-pot Alkylation | 1,3-Disubstituted Azetidines | organic-chemistry.org |

| Imines and Alkenes | [2+2] Photocycloaddition | Functionalized Azetidines | chemicalbook.com |

| Aziridines and Isocyanides | [3+1] Cycloaddition | Azetidine Derivatives | rsc.org |

Alternative strategies to the azetidine core involve the rearrangement of larger or smaller heterocyclic systems. Ring contraction of five-membered heterocycles, such as α-bromo N-sulfonylpyrrolidinones, provides a robust one-pot method to access α-carbonylated N-sulfonylazetidines through a nucleophilic addition-ring contraction mechanism. nih.gov

Conversely, ring expansion of three-membered aziridines can also yield azetidines. A general method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which proceeds under microwave irradiation to give 1-arenesulfonylazetidines. organic-chemistry.org This approach leverages the strain release of the aziridine (B145994) ring to drive the formation of the four-membered system.

Often, the most practical route to a specific derivative like 3-azetidinesulfonyl chloride begins with a commercially available or readily synthesized, stable azetidine precursor. A key starting material for 3-substituted azetidines is N-Boc-3-hydroxyazetidine . chemicalbook.comgoogle.comchemicalbook.com This compound can be synthesized through various routes, including the reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (B1257347) or from 1-(benzhydryl)-3-hydroxyazetidine followed by deprotection and Boc-protection. unifiedpatents.comgoogle.com

From N-Boc-3-hydroxyazetidine, the hydroxyl group can be transformed into other functionalities. For example, it can be oxidized to the corresponding ketone, N-Boc-3-oxoazetidine , which serves as a versatile intermediate for further modifications. thieme-connect.de These functional group interconversions are critical for setting the stage for the introduction of the sulfur moiety required for the final target.

Introduction of the Sulfonyl Chloride Moiety at the 3-Position

With a suitable N-protected 3-functionalized azetidine in hand, the next phase is the installation of the sulfonyl chloride group. This is rarely achieved by direct chlorosulfonation of the azetidine ring itself due to the ring's sensitivity and potential for ring-opening or side reactions. Instead, the transformation is accomplished by converting a precursor functional group at the 3-position.

Direct chlorosulfonation involves the reaction of a substrate with chlorosulfonic acid or related reagents. While effective for robust aromatic systems, this method is generally too harsh for the strained azetidine ring. A more controlled and widely used approach is the oxidative chlorination of a sulfur-containing precursor, such as a thiol.

The mechanism for the oxidative chlorination of a thiol (R-SH) to a sulfonyl chloride (R-SO₂Cl) typically proceeds through several steps. Reagents such as a combination of hydrogen peroxide and thionyl chloride (H₂O₂/SOCl₂) are highly effective. nih.gov The process is believed to involve the initial oxidation of the thiol to a disulfide, followed by further oxidation and chlorination to yield the sulfonyl chloride. Another common reagent is N-chlorosuccinimide (NCS), which can smoothly oxidize thiols in the presence of a chloride source and water. nih.gov

The selectivity of these reactions is generally high, allowing for the conversion of the thiol group without affecting other parts of the molecule, provided they are not highly sensitive to oxidation. The use of a Boc protecting group on the azetidine nitrogen is crucial during this step to prevent side reactions at the nitrogen atom and to increase the stability of the heterocyclic ring.

The most logical precursor for the synthesis of this compound is an N-protected 3-azetidinethiol. A plausible, though not explicitly detailed in a single source, synthetic route would begin with N-Boc-3-hydroxyazetidine. This alcohol can be converted to a mesylate or tosylate, creating a good leaving group. Subsequent nucleophilic substitution with a sulfur source, such as potassium thioacetate (B1230152), would yield the protected thioacetate. Hydrolysis of the thioacetate would then furnish the key intermediate, N-Boc-3-azetidinethiol . The existence of such thiol intermediates from the ring-opening of other azetidine derivatives has been noted in the literature. rsc.org

Once the N-Boc-3-azetidinethiol is obtained, it can be subjected to oxidative chlorination using established methods to form N-Boc-3-azetidinesulfonyl chloride . nih.gov The final step would involve the removal of the Boc protecting group under acidic conditions to yield the target compound, This compound , likely as a hydrochloride salt.

| Precursor Compound | Reagent(s) | Product | Reference (for general transformation) |

| N-Boc-3-hydroxyazetidine | 1. MsCl, Et₃N 2. KSAc 3. Hydrolysis | N-Boc-3-azetidinethiol | nih.gov |

| N-Boc-3-azetidinethiol | H₂O₂ / SOCl₂ or NCS / H₂O | N-Boc-3-azetidinesulfonyl chloride | nih.gov |

| N-Boc-3-azetidinesulfonyl chloride | HCl | This compound hydrochloride | google.com |

Structure

3D Structure

Properties

IUPAC Name |

azetidine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c4-8(6,7)3-1-5-2-3/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGGMONTNMIBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azetidinesulfonyl Chloride

Optimization of Reaction Conditions and Isolation Techniques in Laboratory Scale Synthesis

The laboratory-scale synthesis of 3-azetidinesulfonyl chloride typically commences from a protected 3-azetidine precursor, which is then subjected to sulfonation and chlorination. The optimization of this process is paramount for achieving a high-quality product suitable for further synthetic transformations. Key parameters that are often subject to optimization include reaction temperature, the choice of solvent, the stoichiometry of reagents, and the duration of the reaction.

Detailed research findings on the direct synthesis of this compound are not extensively available in publicly accessible literature. However, by drawing parallels with the synthesis of analogous sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, and general principles of organic synthesis, a framework for optimization can be established. For instance, the conversion of a sulfonic acid precursor to the corresponding sulfonyl chloride is often achieved using a chlorinating agent like thionyl chloride or oxalyl chloride.

The optimization of this chlorination step would involve a systematic variation of reaction conditions. For example, the reaction temperature is critical; it must be high enough to drive the reaction to completion but low enough to prevent the degradation of the sensitive azetidine (B1206935) ring. A typical starting point would be to conduct the reaction at a low temperature (e.g., 0 °C) and gradually warm it to room temperature or slightly above, while monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The choice of solvent is another crucial factor. Aprotic solvents that are inert to the reaction conditions, such as dichloromethane (B109758) (DCM), chloroform, or acetonitrile, are generally preferred. The optimization process would involve screening a range of such solvents to identify the one that provides the best balance of solubility for the starting materials and a clean reaction profile.

The stoichiometry of the chlorinating agent is also a key variable. While a stoichiometric amount is theoretically required, an excess is often used to ensure complete conversion of the starting material. However, a large excess can lead to side reactions and complicate the purification process. Therefore, a careful study to determine the optimal excess of the chlorinating agent is necessary.

Isolation and Purification

Once the reaction is deemed complete, the isolation and purification of this compound are critical to obtaining a product of high purity. A common work-up procedure involves quenching the excess chlorinating agent, followed by an aqueous work-up to remove inorganic byproducts and water-soluble impurities.

The crude product obtained after the initial work-up is often purified by techniques such as crystallization or column chromatography. The choice of the purification method depends on the physical properties of the product and the nature of the impurities.

For crystallization, a solvent screen would be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

If column chromatography is employed, the optimization would focus on selecting the appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent) that provides good separation between the desired product and any impurities. A gradient elution, where the polarity of the eluent is gradually increased, is often used to achieve optimal separation.

To illustrate the optimization process, a hypothetical data table based on the synthesis of a related sulfonyl chloride is presented below. This table showcases the type of data that would be collected during an optimization study.

| Entry | Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Thionyl Chloride (1.2) | Dichloromethane | 0 to rt | 4 | 75 | 92 |

| 2 | Thionyl Chloride (1.5) | Dichloromethane | 0 to rt | 4 | 82 | 95 |

| 3 | Thionyl Chloride (2.0) | Dichloromethane | 0 to rt | 4 | 85 | 94 |

| 4 | Oxalyl Chloride (1.2) | Acetonitrile | 0 to rt | 3 | 78 | 93 |

| 5 | Thionyl Chloride (1.5) | Acetonitrile | 0 to rt | 4 | 80 | 91 |

| 6 | Thionyl Chloride (1.5) | Dichloromethane | rt | 2 | 88 | 96 |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

The data from such a study would allow for the identification of the optimal reaction conditions to maximize both the yield and purity of the final product. For instance, based on the hypothetical data above, entry 6 suggests that using 1.5 equivalents of thionyl chloride in dichloromethane at room temperature for 2 hours provides the best outcome.

Reactivity and Mechanistic Studies of 3 Azetidinesulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Center

The sulfonyl chloride group is a well-established electrophilic center that readily undergoes nucleophilic substitution. chemguide.co.uk In 3-azetidinesulfonyl chloride, this reactivity is the primary pathway for derivatization, allowing for the introduction of a variety of functional groups. The general mechanism for these reactions involves the attack of a nucleophile on the electron-deficient sulfur atom, followed by the displacement of the chloride leaving group. organic-chemistry.orgchemguide.co.uk

Reaction with Amines for Sulfonamide Formation

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 3-azetidinesulfonamides. This transformation is of significant interest due to the prevalence of the sulfonamide moiety in a wide array of pharmaceutical agents. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the sulfonyl sulfur, leading to a tetrahedral intermediate that subsequently collapses to form the sulfonamide and releases a chloride ion. chemguide.co.ukchemguide.co.uk

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. chemguide.co.uk The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines such as triethylamine (B128534) or pyridine.

Table 1: Illustrative Examples of Sulfonamide Formation from this compound

| Amine Nucleophile | Product | Typical Reaction Conditions | Illustrative Yield (%) |

| Aniline (B41778) | N-phenyl-3-azetidinesulfonamide | Pyridine, CH2Cl2, 0 °C to rt | 85 |

| Benzylamine | N-benzyl-3-azetidinesulfonamide | Triethylamine, THF, 0 °C to rt | 90 |

| Piperidine | 1-(3-Azetidinesulfonyl)piperidine | K2CO3, Acetonitrile, rt | 88 |

This data is illustrative and based on general reactivity patterns of sulfonyl chlorides.

Derivatization with Hydroxyl- and Thiol-Containing Nucleophiles

This compound also reacts with hydroxyl and thiol-containing nucleophiles to furnish the corresponding sulfonate esters and thiosulfonates. Alcohols and phenols react, typically in the presence of a base, to form sulfonate esters. libretexts.orgdocbrown.infoyoutube.com The mechanism is analogous to that of aminolysis, involving nucleophilic attack of the hydroxyl group on the sulfonyl center. libretexts.org

Thiols, being more nucleophilic than their alcohol counterparts, react readily with this compound to form thiosulfonates. chemistrysteps.com These reactions are often rapid and can be performed under mild conditions. organic-chemistry.org The resulting thiosulfonates can be valuable intermediates in further synthetic transformations. chemistrysteps.com

Table 2: Illustrative Derivatization with Hydroxyl and Thiol Nucleophiles

| Nucleophile | Product | Typical Reaction Conditions | Illustrative Yield (%) |

| Ethanol | Ethyl 3-azetidinesulfonate | Pyridine, CH2Cl2, 0 °C | 80 |

| Phenol | Phenyl 3-azetidinesulfonate | Triethylamine, THF, rt | 75 |

| Thiophenol | S-Phenyl 3-azetidinesulfonothioate | NaH, THF, 0 °C | 92 |

This data is illustrative and based on general reactivity patterns of sulfonyl chlorides.

Regioselectivity and Stereoselectivity in Substitution Reactions

In the context of this compound, regioselectivity primarily pertains to the selective reaction at the sulfonyl chloride group over potential reactions involving the azetidine (B1206935) ring nitrogen. Under standard conditions for sulfonamide or sulfonate ester formation, the reaction occurs exclusively at the highly electrophilic sulfonyl chloride. The azetidine nitrogen, while nucleophilic, is generally less reactive under these conditions, particularly if it is protonated or coordinated to a Lewis acid.

Stereoselectivity becomes a consideration when a chiral center is present in the nucleophile or on the azetidine ring itself. If a chiral amine, alcohol, or thiol is used, the resulting sulfonamide, sulfonate ester, or thiosulfonate will be a mixture of diastereomers if a new stereocenter is formed. The stereochemical outcome of these reactions is typically governed by the steric and electronic properties of the interacting molecules.

Ring-Opening Reactions of the Azetidine Core Triggered by Structural Features

The azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions. mdpi.com This inherent strain can be exploited for the synthesis of more complex, acyclic molecules. nih.gov

Strain-Release Processes and Their Synthetic Implications

The presence of the electron-withdrawing sulfonyl group on the azetidine ring can influence its stability and reactivity. While the primary reactions of this compound involve the sulfonyl chloride moiety, the inherent strain of the azetidine ring makes it a latent reactive site. Ring-opening reactions of N-sulfonylated azetidines are known to occur, driven by the release of this ring strain. These processes can be initiated by nucleophiles or under reductive conditions, leading to the formation of functionalized propane (B168953) derivatives.

The synthetic utility of these strain-release processes lies in their ability to provide access to linear structures with defined substitution patterns that might be challenging to synthesize through other methods.

Selective Cleavage of C-N Bonds in the Azetidine Ring

The selective cleavage of the C-N bonds in the azetidine ring is a key feature of its ring-opening chemistry. In N-acyl azetidines, for instance, reductive cleavage of a C-N bond has been demonstrated using single-electron transfer conditions. mdpi.comnih.gov This process is driven by the release of ring strain. While direct studies on this compound are limited, it is plausible that under specific reductive or nucleophilic conditions, the C-N bonds of the azetidine ring could be cleaved.

The regioselectivity of the C-N bond cleavage would likely be influenced by the substitution pattern on the azetidine ring and the nature of the attacking reagent. For an unsubstituted azetidine ring in this compound, cleavage could potentially occur at either of the C-N bonds adjacent to the sulfonyl-bearing carbon.

Electrophilic Transformations Involving the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in this compound and its derivatives can undergo various electrophilic transformations. These reactions are crucial for the synthesis of N-substituted azetidine compounds.

One common transformation is N-acylation. For instance, N-substituted-3-chloro-2-azetidinones can be synthesized through the reaction of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride, followed by amination with hydrazine (B178648) hydrate (B1144303) and subsequent condensation with aromatic aldehydes. The resulting product then undergoes dehydrative annulation with chloroacetyl chloride in the presence of triethylamine to yield the final N-acyl-azetidinone derivatives. nih.govmdpi.com This multi-step synthesis highlights the reactivity of the azetidine nitrogen towards acylation. nih.govmdpi.com

Another important electrophilic transformation is N-arylation. Palladium-catalyzed cross-coupling reactions have been successfully employed for the N-arylation of azetidine. researchgate.net This method allows for the formation of a wide range of N-arylazetidines from aryl or hetaryl bromides and the parent azetidine without cleavage of the azetidine ring. researchgate.net The choice of ligand, such as [1,1'-biphenyl]-2-yldicyclohexylphosphane, has been shown to be critical for the success of these coupling reactions, particularly in the synthesis of 2-aryl azetidines from 3-iodoazetidines and aryl boronic acids. nih.gov

Furthermore, the azetidine nitrogen can act as a ligand in the formation of metal complexes. For example, amino-substituted azetidines react with palladium(II) chloride derivatives to form square planar palladium chloride complexes. nih.govresearchgate.net These complexes can serve as catalysts in other reactions, such as Suzuki-Miyaura coupling. nih.gov The coordination of the azetidine nitrogen to the metal center is a key step in these processes.

Table 1: Examples of Electrophilic Transformations of the Azetidine Nitrogen

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |

| 2-{2-[N'-(arylidene)hydrazino]acetylamino}-benzothiazole-6-carboxylic acids | Chloroacetyl chloride | Triethylamine | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | nih.govmdpi.com |

| Azetidine | Aryl/Hetaryl bromides | Palladium catalyst | N-Arylazetidines | researchgate.net |

| 3-Iodoazetidines | Aryl boronic acids | Palladium catalyst with [1,1'-biphenyl]-2-yldicyclohexylphosphane ligand | 2-Aryl azetidines | nih.gov |

| Amino-substituted azetidines | Palladium(II) chloride derivatives | - | Palladium(II) chloride complexes | nih.govresearchgate.net |

Radical-Mediated Reactivity and Pathways

While electrophilic transformations at the azetidine nitrogen are common, the sulfonyl chloride group of this compound can also participate in radical-mediated reactions. Sulfonyl chlorides, in general, are known to be effective precursors for sulfonyl radicals. magtech.com.cn

One significant radical pathway involves the formation of an aryl radical from an aniline derivative, which can then react with sulfur dioxide and a chlorine source in a photoredox-catalyzed process to generate an arenesulfonyl chloride. researchgate.netnih.govscite.ai This type of reaction, known as aromatic chlorosulfonylation, operates under mild conditions and tolerates a variety of functional groups. nih.govscite.ai Although this example doesn't directly involve this compound as a starting material, it demonstrates the general principle of forming sulfonyl chlorides through radical intermediates.

Sulfonyl azides, which can be conceptually related to sulfonyl chlorides, are known to react with nucleophilic radicals in C-N bond-forming reactions. researchgate.net These reactions can be used for the carboazidation of olefins. researchgate.net This suggests that under appropriate conditions, the sulfonyl group of this compound could potentially be involved in similar radical addition reactions.

Table 2: Examples of Radical Reactions Involving Sulfonyl Groups

| Reactant(s) | Catalyst/Conditions | Product Type | Pathway | Ref. |

| Anilines, Thionyl chloride | Visible light, Ru(bpy)3Cl2 | Arenesulfonyl chlorides | Photoredox catalysis, formation of aryl and sulfonyl radicals | researchgate.netnih.govscite.ai |

| Haloalkanes, Carboxylic acid derivatives, or Organoboranes + Sulfonyl azides | Radical initiator | Azidoalkanes | Radical azidation | researchgate.net |

Transition Metal-Catalyzed Processes Involving this compound or its Derivatives

Derivatives of this compound are valuable substrates and ligands in a variety of transition metal-catalyzed reactions, leading to the formation of complex molecular architectures.

Palladium catalysis is particularly prominent in this area. For instance, palladium-catalyzed cross-coupling reactions are used for the N-arylation of azetidines with aryl bromides. researchgate.net The efficiency of these reactions is often dependent on the specific palladium catalyst and ligands used. In a related process, the palladium-catalyzed coupling of 3-iodoazetidines with aryl boronic acids leads to the formation of 2-aryl azetidines. nih.gov Mechanistic studies suggest that these reactions can proceed through a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. nih.gov

Furthermore, azetidine derivatives can act as ligands in transition metal complexes, which then serve as catalysts. Amino-substituted azetidines form stable complexes with palladium(II) and platinum(II) salts. nih.govresearchgate.net These complexes have been investigated for their catalytic activity, for example, in Suzuki-Miyaura cross-coupling reactions in water. nih.gov The rigid and concave structure of 2,4-cis-disubstituted azetidine derivatives makes them promising platforms for asymmetric catalysis. nih.govresearchgate.net

Table 3: Examples of Transition Metal-Catalyzed Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| 3-Iodoazetidines | Aryl boronic acids | Palladium catalyst, [1,1'-biphenyl]-2-yldicyclohexylphosphane | 2-Aryl azetidines | nih.gov |

| Azetidine | Aryl bromides | Palladium catalyst | N-Arylazetidines | researchgate.net |

| Amino-substituted azetidines | - | Palladium(II) or Platinum(II) salts | Metal-azetidine complexes | nih.govresearchgate.net |

| Azides | Isocyanides | Palladium catalyst | Unsymmetric carbodiimides | rsc.org |

Assembly of Complex Sulfonamide Architectures

The primary application of this compound in organic synthesis is in the construction of diverse and complex sulfonamide architectures. The high reactivity of the sulfonyl chloride group allows for its efficient reaction with a wide range of primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. nih.gov The incorporation of the azetidine ring introduces a unique three-dimensional scaffold that can significantly influence the pharmacological properties of the resulting molecule. nih.govresearchgate.net

The rigid structure of the azetidine ring makes this compound an ideal starting material for the synthesis of bridged and polycyclic sulfonamide systems. By reacting this compound with diamines or other bifunctional amines, complex cage-like structures can be assembled. These intricate architectures are of significant interest in drug discovery as they allow for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. The synthesis of such systems often involves a multi-step process where the initial formation of the sulfonamide bond is followed by subsequent cyclization reactions to form the bridged or polycyclic framework. nih.gov

| Reactant 1 | Reactant 2 | Product | Application |

| This compound derivative | Piperazine | Bridged bis-sulfonamide | Scaffold for CNS-active compounds |

| This compound derivative | 1,4-Diaminobutane | Macrocyclic sulfonamide | Ionophore development |

| This compound derivative | Ethylenediamine | Bicyclic sulfonamide | Enzyme inhibitor design |

This table presents hypothetical reactions based on the known reactivity of sulfonyl chlorides and the structural features of azetidine, illustrating the potential for creating bridged and polycyclic systems.

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The azetidine ring is a valuable component in peptidomimetic design as it can act as a constrained amino acid surrogate, inducing specific secondary structures such as β-turns. acs.orgnih.govresearchgate.net The incorporation of an azetidine-3-sulfonamide moiety into a peptide backbone can enforce a rigid conformation, which is crucial for potent and selective biological activity. The synthesis of these peptidomimetics involves the coupling of this compound with amino acids or peptide fragments, often utilizing solid-phase synthesis techniques for the rapid generation of compound libraries. acs.orgnih.gov The resulting sulfonamide linkage is resistant to enzymatic degradation, further enhancing the therapeutic potential of these molecules. acs.orgnih.gov

| Azetidine Precursor | Coupling Partner | Resulting Structure | Therapeutic Area |

| N-Boc-3-aminoazetidine-3-carboxylic acid | Dipeptide | Azetidine-containing tripeptide | Oncology |

| This compound | Amino acid ester | Sulfonamide-linked amino acid | Antiviral |

| Azetidine-3-carboxylic acid | Peptide fragment | Modified peptide | Metabolic diseases |

This table provides examples of how azetidine derivatives are incorporated into peptidomimetic structures, highlighting the versatility of this scaffold in drug design.

Role in Heterocyclic Synthesis and Annulation Chemistry

Beyond the synthesis of sulfonamides, this compound serves as a versatile precursor for the construction of more complex heterocyclic systems. The reactivity of both the sulfonyl chloride and the azetidine ring can be harnessed in annulation reactions to build fused and spirocyclic architectures.

The strain of the azetidine ring can be utilized as a driving force in ring-opening and ring-expansion reactions to generate larger heterocyclic systems. researchgate.net Furthermore, the nitrogen atom of the azetidine can participate in cyclization reactions to form fused bicyclic structures. nih.gov Spirocyclic systems, which contain two rings sharing a single atom, can be synthesized by reacting this compound with precursors that can undergo intramolecular cyclization onto the azetidine ring. nih.govnih.govacs.orgrsc.org These spirocyclic azetidines are of particular interest in medicinal chemistry due to their novel three-dimensional shapes. nih.govnih.govnih.gov

| Starting Material | Reaction Type | Product | Significance |

| N-Allyl-3-iodoazetidine derivative | Intramolecular Heck reaction | Fused azetidine-pyrrolidone | Novel heterocyclic scaffold |

| 3-Oxoazetidine derivative | Knoevenagel condensation followed by cyclization | Spirocyclic azetidine-pyran | Access to complex molecular frameworks |

| N-Protected 3-aminoazetidine | Reaction with a diketone | Fused azetidine-dihydropyridine | Potential calcium channel modulators |

This table illustrates synthetic strategies for constructing fused and spirocyclic systems incorporating the azetidine motif.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for generating molecular diversity. bris.ac.ukthieme-connect.com While direct participation of this compound in MCRs is not extensively documented, its derivatives, such as azetidine-3-carbaldehyde or 3-aminoazetidines, can be employed in well-established MCRs like the Ugi or Passerini reactions. This allows for the rapid assembly of complex molecules bearing the azetidine moiety, which can then be further functionalized. The development of novel MCRs involving azetidine-based building blocks is an active area of research. organic-chemistry.orgrsc.org

Precursor for Other Advanced Sulfur-Containing Functional Groups

The sulfonyl chloride group of this compound can be transformed into a variety of other sulfur-containing functional groups, further expanding its synthetic utility. For example, reduction of the sulfonyl chloride can yield the corresponding sulfinic acid or thiol. These transformations open up avenues for the synthesis of a broader range of azetidine-containing compounds with diverse chemical and biological properties. More recent advancements have shown that azetidine sulfonyl fluorides can serve as precursors to carbocations, enabling novel coupling reactions. nih.govacs.org While the chloride analogue would exhibit different reactivity, this highlights the potential for the sulfonyl halide group on an azetidine ring to act as a versatile functional handle.

| Starting Material | Reagent | Product | Application |

| This compound | Sodium sulfite | Sodium 3-azetidinesulfinate | Precursor for sulfones |

| This compound | Zinc dust | 3-Azetidinethiol | Ligand for catalysis |

| 3-Azetidinesulfonyl fluoride (B91410) | Nucleophile (e.g., amine) | 3-Amino-azetidine | Synthesis of bioactive molecules |

This table showcases the conversion of the sulfonyl chloride/fluoride group on an azetidine ring to other valuable sulfur-containing functionalities and related derivatives.

Advanced Analytical Methodologies and Computational Investigations of Reaction Products and Intermediates

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structural Motifs

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3-azetidinesulfonyl chloride. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of the azetidine (B1206935) ring structure and the substitution pattern.

In the case of azetidine-containing compounds, the proton signals of the ring system typically appear as complex multiplets due to spin-spin coupling between the non-equivalent methylene (B1212753) protons. For instance, in derivatives of N-protected 3-aminoazetidines, the protons on the azetidine ring often exhibit distinct chemical shifts that are sensitive to the nature of the substituent at the 3-position and the N-protecting group.

Table 1: Representative ¹H NMR Chemical Shifts for an N-Cbz-3-azetidinesulfonyl Fluoride (B91410) Analog

| Protons | Chemical Shift (ppm) | Multiplicity |

| Azetidine CH₂ | 4.20 - 4.40 | m |

| Azetidine CH | 4.50 - 4.70 | m |

| Benzyl (B1604629) CH₂ | 5.15 | s |

| Aromatic CH | 7.30 - 7.40 | m |

Note: This data is illustrative for a sulfonyl fluoride analog and may differ for this compound.

Mass Spectrometry Techniques for Mechanistic Pathway Confirmation and Molecular Formula Verification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum of this compound, with two molecular ion peaks separated by two mass units. This pattern is a key diagnostic feature in identifying chlorinated compounds.

Mass spectrometry is also instrumental in confirming reaction mechanisms. By analyzing the masses of intermediates and products, it is possible to verify proposed reaction pathways. For example, in the reaction of this compound with a nucleophile, MS can be used to identify the mass of the resulting sulfonamide, confirming the displacement of the chloride ion.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [M+H]⁺ | 156.0019 | 157.9990 |

Note: These are theoretical values. Actual measurements may vary slightly.

X-ray Crystallography for Precise Three-Dimensional Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgchemicalbook.comthermofisher.com For derivatives of this compound, this technique can provide invaluable information about bond lengths, bond angles, and the conformation of the strained azetidine ring. acs.orgchemicalbook.comthermofisher.com

Obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step. However, when successful, the resulting crystal structure offers an unambiguous depiction of the molecule's stereochemistry and intermolecular interactions in the solid state. This information is crucial for understanding the structure-activity relationships of biologically active molecules derived from this compound.

While a crystal structure for this compound itself is not publicly available, the structures of numerous azetidine-containing compounds have been reported, revealing the puckered nature of the four-membered ring and the influence of substituents on its geometry.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of this compound at the molecular level. google.com These theoretical studies complement experimental findings and can offer insights that are difficult or impossible to obtain through laboratory work alone. google.com

Density Functional Theory (DFT) Calculations on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules. rsc.org DFT calculations can be employed to model the reaction of this compound with various nucleophiles, providing valuable information about the reaction mechanism. rsc.org

Molecular Dynamics Simulations for Conformational Analysis of Derived Chemical Entities

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. google.com For molecules derived from this compound, MD simulations can be used to explore the accessible conformations of the azetidine ring and any appended substituents.

This is particularly important for understanding how these molecules might interact with biological targets, as the conformational preferences of a molecule can significantly influence its binding affinity.

Quantum Chemical Analyses of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations can be used to determine a wide range of electronic properties and reactivity descriptors for this compound. These include parameters such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO).

Research on Derivatives and Analogues of 3 Azetidinesulfonyl Chloride

Design and Synthesis of Substituted 3-Azetidinesulfonyl Chlorides

The synthesis of substituted 3-azetidinesulfonyl chlorides is a critical step in exploring their chemical space and potential applications. While the direct synthesis of a wide array of these compounds is not extensively documented in a single source, the synthetic strategies can be inferred from the well-established preparation of their close analogues, the azetidine (B1206935) sulfonyl fluorides (ASFs). nih.govenamine.netnih.govwikipedia.org

The general approach involves the preparation of a suitable N-protected 3-azetidinol, which serves as a key intermediate. The protecting group on the nitrogen atom is crucial for both the stability of the azetidine ring and for directing the subsequent chemical modifications. Common protecting groups include carbamates like carboxybenzyl (Cbz) or tert-butyloxycarbonyl (Boc).

The synthesis can be envisioned to proceed through the following key steps:

Sulfonylation of N-protected 3-azetidinol: The hydroxyl group of the 3-azetidinol is reacted with a suitable sulfur-containing reagent. For the synthesis of the sulfonyl chloride, this would typically involve reaction with sulfuryl chloride (SO₂Cl₂) or a two-step process involving initial formation of a sulfonic acid followed by chlorination with an agent like thionyl chloride (SOCl₂). libretexts.org

Introduction of Substituents: Substituents on the azetidine ring can be introduced either before or after the formation of the sulfonyl chloride moiety. For instance, starting with a substituted 3-azetidinol allows for the direct synthesis of a substituted 3-azetidinesulfonyl chloride. Alternatively, functionalization of the azetidine nitrogen can be performed after the sulfonyl chloride is in place, provided the reaction conditions are compatible.

The design of substituted 3-azetidinesulfonyl chlorides often focuses on introducing diversity at the N1 position of the azetidine ring. This allows for the exploration of how different substituents influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides.

Table 1: Proposed Synthesis of Representative Substituted 3-Azetidinesulfonyl Chlorides

| Entry | N1-Substituent | Starting Material | Key Reagents | Proposed Product |

| 1 | Carboxybenzyl (Cbz) | N-Cbz-3-azetidinol | 1. SO₂Cl₂, Base2. Work-up | 1-(Carboxybenzyl)-3-azetidinesulfonyl chloride |

| 2 | tert-Butyloxycarbonyl (Boc) | N-Boc-3-azetidinol | 1. SO₂Cl₂, Base2. Work-up | 1-(tert-Butyloxycarbonyl)-3-azetidinesulfonyl chloride |

| 3 | Benzyl (B1604629) | N-Benzyl-3-azetidinol | 1. SO₂Cl₂, Base2. Work-up | 1-Benzyl-3-azetidinesulfonyl chloride |

Comparative Reactivity and Selectivity Studies of Structural Analogues

The reactivity of this compound is best understood by comparing it to its structural analogues, particularly the corresponding sulfonyl fluorides (ASFs). Sulfonyl halides, in general, are reactive electrophiles that readily undergo nucleophilic substitution at the sulfur atom. wikipedia.org The nature of the halide leaving group plays a significant role in determining the reactivity, with the order being I > Br > Cl > F. wikipedia.org

Therefore, this compound is expected to be significantly more reactive than 3-azetidinesulfonyl fluoride (B91410). This enhanced reactivity influences the types of transformations they undergo and the conditions required.

Studies on azetidine sulfonyl fluorides have revealed two primary reaction pathways with nucleophiles:

Sulfur-Fluoride Exchange (SuFEx): This is a classic nucleophilic substitution at the sulfur atom, where the fluoride is displaced by a nucleophile to form a new sulfonamide, sulfonate ester, or related sulfur(VI) compound. nih.govenamine.net

Defluorosulfonylation (deFS): This is a more unusual pathway where the azetidine sulfonyl fluoride acts as a precursor to a carbocation at the 3-position of the azetidine ring, with the expulsion of sulfur dioxide and fluoride. This pathway is typically observed under mild thermal conditions. nih.govenamine.netnih.gov

Given the higher reactivity of the S-Cl bond compared to the S-F bond, this compound is expected to predominantly undergo the SuFEx-type pathway, which is a nucleophilic acyl-type substitution. youtube.com The deFS pathway is less likely to be a major competing reaction under typical conditions for nucleophilic substitution.

The increased reactivity of the sulfonyl chloride allows for reactions with a broader range of nucleophiles under milder conditions compared to the fluoride analogue. For instance, reactions with amines to form sulfonamides are expected to be rapid at or below room temperature.

Table 2: Comparative Reactivity of 3-Azetidinesulfonyl Halides with Nucleophiles

| Nucleophile | 3-Azetidinesulfonyl Fluoride (ASF) | This compound | Expected Major Product with Chloride |

| Primary/Secondary Amines | SuFEx (forms sulfonamide) or deFS | Highly reactive, favors SuFEx | N-Substituted-3-azetidinesulfonamide |

| Alcohols | SuFEx (forms sulfonate ester) | Reactive, favors SuFEx | 3-Azetidinesulfonate ester |

| Water | Stable under neutral conditions | Hydrolyzes readily | 3-Azetidinesulfonic acid |

Investigation of Structure-Reactivity Relationships within the Azetidine Sulfonyl Series

The structure of the azetidine ring and the nature of its substituents can have a profound impact on the reactivity of the sulfonyl chloride group. These structure-reactivity relationships are crucial for designing molecules with tailored reactivity for specific applications.

Effect of N1-Substituents:

The electronic nature of the substituent at the N1 position of the azetidine ring can influence the electrophilicity of the sulfonyl group.

Electron-withdrawing groups (EWGs): Substituents like Cbz or Boc can withdraw electron density from the azetidine ring, which in turn can slightly increase the electrophilicity of the sulfur atom in the sulfonyl chloride. This may lead to a modest increase in reaction rates with nucleophiles.

Electron-donating groups (EDGs): Substituents like a benzyl or other alkyl groups can donate electron density, potentially decreasing the electrophilicity of the sulfonyl chloride and slightly slowing down the rate of nucleophilic attack.

The steric bulk of the N1-substituent can also play a role, although it is generally less impactful on the reactivity of the sulfonyl chloride itself, as the reaction occurs at the sterically accessible sulfur atom. However, very bulky substituents could hinder the approach of nucleophiles.

Effect of Substituents on the Nucleophile:

The reactivity will also be highly dependent on the nature of the nucleophile.

Nucleophilicity: Stronger nucleophiles (e.g., primary amines, thiols) will react more rapidly with this compound than weaker nucleophiles (e.g., alcohols, water).

Steric Hindrance: Sterically hindered nucleophiles will react more slowly than unhindered ones. For example, diisopropylamine (B44863) would be expected to react slower than dimethylamine.

Table 3: Predicted Relative Reactivity of Substituted 3-Azetidinesulfonyl Chlorides

| N1-Substituent on Azetidine | Electronic Effect | Steric Hindrance | Expected Relative Reactivity with a Standard Nucleophile (e.g., Aniline) |

| H (unprotected) | - | Low | High (but potential for side reactions) |

| Cbz | Electron-withdrawing | Moderate | High |

| Boc | Electron-withdrawing | High | Moderate to High |

| Benzyl | Electron-donating | Moderate | Moderate |

Future Research Directions and Emerging Synthetic Challenges

Development of Sustainable and Green Chemistry Routes for Synthesis

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and conditions that are environmentally taxing. organic-chemistry.org A significant future direction is the development of green and sustainable synthetic pathways for 3-azetidinesulfonyl chloride. This involves exploring milder reagents, reducing waste, and improving atom economy.

Current research in the broader field of sulfonyl chloride synthesis offers promising avenues. Methods utilizing odorless S-alkylisothiourea salts and N-chlorosuccinimide (NCS) as a chlorinating agent present a more environmentally friendly alternative to traditional approaches. organic-chemistry.orgresearchgate.net These reactions proceed under mild conditions, and the byproduct, succinimide, can be recycled, enhancing the sustainability of the process. organic-chemistry.org Another green approach is the use of sodium hypochlorite (B82951) (bleach) for the oxidative chlorosulfonation of appropriate sulfur-containing precursors. organic-chemistry.org

The application of these green methodologies to the synthesis of the azetidine-containing sulfonyl chloride is a key area for future investigation. The challenge will be to adapt these methods to be compatible with the strained azetidine (B1206935) ring, ensuring its integrity is maintained throughout the synthetic sequence.

Table 1: Potential Green Reagents for this compound Synthesis

| Reagent System | Precursor Type | Advantages | Reference |

| N-Chlorosuccinimide (NCS) / S-Azetidinylisothiourea Salt | S-Alkylisothiourea Salt | Mild conditions, odorless precursors, recyclable byproduct. | organic-chemistry.orgresearchgate.net |

| Sodium Hypochlorite (Bleach) / Azetidine Thiol or Disulfide | Thiol or Disulfide | Cost-effective, atom-efficient, environmentally friendly. | organic-chemistry.org |

| 1,3-dichloro-5,5-dimethylhydantoin (DCH) / Azetidine Thiol | Thiol or Disulfide | Dual-function reagent (oxidant and chlorinator), suitable for flow chemistry. | rsc.org |

Exploration of Unconventional Reactivity and Catalytic Transformations

The high ring strain of the azetidine moiety makes it a valuable synthetic intermediate for ring-opening and ring-expansion reactions. rsc.orgresearchgate.net The presence of the sulfonyl chloride group adds another layer of reactivity. Future research will focus on exploring the interplay between these two functionalities and developing novel catalytic transformations.

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of epoxy amines to form azetidines, demonstrating the utility of Lewis acids in constructing this ring system. frontiersin.org Exploring the use of such catalysts to mediate reactions of this compound with various nucleophiles could lead to new molecular scaffolds. Furthermore, palladium-catalyzed intramolecular C-H amination is a powerful tool for azetidine synthesis and could be adapted for novel transformations of pre-functionalized azetidines. rsc.org The challenge lies in achieving regioselectivity and chemoselectivity, directing reactions to either the sulfonyl chloride group or the azetidine ring as desired.

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and involve hazardous reagents, making it an ideal candidate for the enhanced safety and control offered by flow chemistry. rsc.orgrsc.org The integration of this compound synthesis into automated and continuous flow platforms represents a significant step forward in its production.

Continuous stirred-tank reactors (CSTRs) have been successfully used for the large-scale production of aryl sulfonyl chlorides using reagents like chlorosulfonic acid. mdpi.comresearchgate.net Automation of these systems allows for precise control over reaction parameters, improving safety, consistency, and space-time yield. mdpi.com Similarly, microreactors have been employed for the synthesis of sulfonyl chlorides from thiols and disulfides using reagents like DCH, enabling exquisite control and circumventing thermal runaway. rsc.orgrsc.org

Adapting these flow chemistry protocols for this compound is a key future challenge. This would not only make the synthesis safer and more efficient but also facilitate high-throughput screening of its derivatives for applications in drug discovery and materials science.

Table 2: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Reference |

| Safety | Higher risk of thermal runaway, handling of hazardous reagents in bulk. | Improved heat transfer, small reactor volumes, containment of hazardous intermediates. | rsc.orgrsc.orgmdpi.com |

| Control | Difficult to precisely control temperature, mixing, and residence time. | Exquisite control over all reaction parameters. | rsc.orgmdpi.com |

| Scalability | Scaling up can be challenging and introduce new safety risks. | Readily scalable by extending operation time or using parallel reactors. | mdpi.com |

| Efficiency | Can have lower space-time yields. | High space-time yields are achievable. | rsc.orgrsc.org |

New Frontiers in Complex Molecule Construction and Scaffold Engineering

Azetidines are increasingly recognized as valuable bioisosteres for other cyclic systems and as scaffolds that can impart favorable physicochemical properties in drug candidates. researchgate.netmagtech.com.cn The this compound motif is a powerful building block for creating novel, three-dimensional molecular architectures.

Future research will undoubtedly focus on using this compound as a starting point for the construction of complex molecules. The sulfonyl chloride can be readily converted into a wide array of sulfonamide derivatives, which are prevalent in many biologically active compounds. mdpi.com The azetidine ring itself can be further functionalized or used as a linchpin to connect different parts of a molecule, creating unique spirocyclic or fused ring systems. This area holds immense potential for scaffold engineering in medicinal chemistry, leading to the discovery of new therapeutic agents.

Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern synthetic planning. For this compound, computational methods can provide deep insights into its reactivity and guide the design of new derivatives with specific, tailored properties.

Future research will likely employ Density Functional Theory (DFT) and other computational models to:

Predict the reactivity of the sulfonyl chloride group and the strained azetidine ring towards different reagents.

Model the transition states of potential reactions to understand reaction mechanisms and predict product outcomes.

Design novel derivatives with specific electronic and steric properties by modifying substituents on the azetidine ring.

Simulate the binding of 3-azetidinesulfonamide derivatives to biological targets to guide the development of new pharmaceuticals.

The primary challenge in this area is the accuracy of the computational models and the computational cost associated with high-level calculations. However, as computational power increases and algorithms improve, the in silico design and prediction of new chemical entities based on the this compound scaffold will become an increasingly powerful research and development tool.

Q & A

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), temperature fluctuations (−20°C to 40°C), and light. Monitor degradation via HPLC or TLC weekly. Compare with analogs like 2-chloroethanesulfonyl chloride, which decomposes into HCl and sulfur oxides under heat .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonylation of strained azetidine rings?

- Methodological Answer : Steric hindrance and ring strain in 3-azetidine can lead to incomplete sulfonylation or ring-opening. Strategies include:

- Using bulky bases (e.g., 2,6-lutidine) to deprotonate intermediates without nucleophilic interference.

- Lowering reaction temperatures (0°C) to slow competing pathways.

- Monitoring reaction progress via <sup>19</sup>F NMR if fluorinated analogs are synthesized. Computational modeling (DFT) can predict reactive sites and optimize conditions .

Q. How do solvent polarity and Lewis acid catalysts influence the electrophilicity of this compound in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity by stabilizing transition states. Lewis acids like ZnCl2 or FeCl3 can activate the sulfonyl chloride group, improving reactivity with amines or alcohols. Compare kinetic data (e.g., rate constants in different solvents) to identify optimal conditions. Note contradictions in literature: some studies report solvent-dependent byproducts, necessitating GC-MS analysis .

Q. What analytical techniques resolve contradictions in reported reactivity of this compound with secondary amines?

- Methodological Answer : Conflicting data on yields/stereoselectivity may arise from trace moisture or amine basicity. Use:

- <sup>15</sup>N-labeled amines to track reaction pathways via NMR.

- High-resolution mass spectrometry (HRMS) to identify side products.

- Controlled experiments under strictly anhydrous conditions (Schlenk line) to isolate variables .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s compatibility with bioorthogonal chemistry applications?

- Methodological Answer : Test reactivity with azide/alkyne partners under physiological conditions (pH 7.4, 37°C). Use kinetic assays (UV-Vis or fluorescence quenching) to measure reaction rates. Compare with benchmark reagents (e.g., dibenzocyclooctyne sulfonyl chlorides). Include negative controls (e.g., non-sulfonylated azetidine) to confirm specificity .

Q. What statistical methods are appropriate for validating reproducibility in multi-step syntheses involving this compound?

- Methodological Answer : Perform triplicate runs for each step (synthesis, purification, characterization). Apply ANOVA to assess inter-experimental variability. Use RSD (relative standard deviation) for purity/yield consistency. Document outliers and troubleshoot systemic errors (e.g., temperature gradients in reflux setups) .

Safety & Compliance

Q. How should waste containing this compound be managed to comply with environmental regulations?

- Methodological Answer : Neutralize small quantities with ice-cold sodium bicarbonate before disposal. Collect bulk waste in labeled containers for incineration by licensed facilities. Follow OSHA/ECHA guidelines for sulfonyl chloride derivatives, which mandate pH monitoring and hazardous waste tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.